

Application Notes and Protocols: Diamidophosphate in One-Pot Synthesis Reactions

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Compound of Interest

Compound Name: *Diamidophosphate*

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Introduction

Diamidophosphate (DAP) is emerging as a versatile and efficient phosphorylating agent for one-pot synthesis reactions, offering a simplified and effective method for the phosphorylation of a variety of biomolecules.^{[1][2][3]} Its utility is particularly highlighted in the synthesis of pyrophosphopeptides, which are crucial for studying cellular signaling pathways.^{[4][5][6]} This document provides detailed application notes and protocols for the use of DAP in the one-pot synthesis of pyrophospho- and triphosphopeptides, a process that is conducted in an aqueous medium and circumvents the need for protecting groups.^{[4][6]} This operationally simple method takes advantage of the intrinsic nucleophilicity of a pre-existing phosphate group on a peptide, allowing for highly chemoselective reactions under mild conditions.^{[4][5][6]}

Key Advantages of Using Diamidophosphate in One-Pot Synthesis:

- **Operational Simplicity:** The one-pot nature of the reaction streamlines the synthetic process, reducing the number of steps and purification of intermediates.^{[4][7]}
- **Aqueous Medium:** Reactions are carried out in water, which is environmentally friendly and suitable for biomolecules.^{[4][5][6]}

- **Protecting-Group-Free:** The chemoselectivity of DAP towards the phosphate moiety eliminates the need for complex protecting group strategies for amino acid side chains.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- **Mild Reaction Conditions:** The synthesis is performed under gentle conditions, preserving the integrity of sensitive peptide structures.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **High Chemoselectivity:** DAP selectively reacts with the phosphate group, even in the presence of other nucleophilic residues.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Application: One-Pot Synthesis of Pyrophospho- and Triphosphopeptides

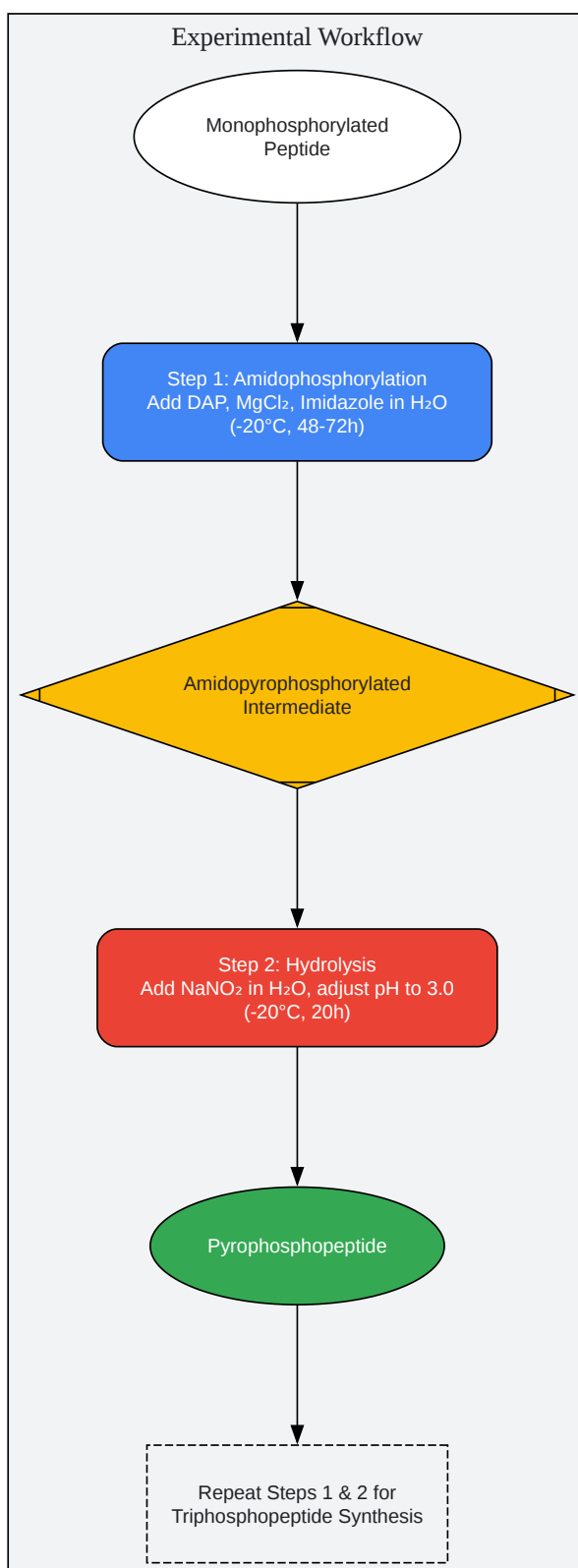
This section details the one-pot sequential phosphorylation-hydrolysis strategy for the synthesis of pyrophosphopeptides and triphosphopeptides from monophosphorylated peptide precursors. The reaction proceeds through an amidopyrophosphorylated intermediate which is subsequently hydrolyzed to yield the final product.[\[4\]](#)[\[6\]](#)

Reaction Mechanism and Workflow

The one-pot synthesis involves two main steps:

- **Amidophosphorylation:** The monophosphorylated peptide reacts with **diamidophosphate** (DAP) in the presence of MgCl_2 and imidazole in water at a low temperature to form an amidopyrophosphorylated intermediate.
- **Hydrolysis:** The intermediate is then hydrolyzed in situ using sodium nitrite under acidic conditions to yield the pyrophosphopeptide.

This sequence can be repeated to generate triphosphopeptides.[\[6\]](#)



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Caption: One-pot synthesis workflow.

Quantitative Data Summary

The following table summarizes the reaction conditions and outcomes for the pyrophosphorylation of various monophosphorylated peptides using **diamidophosphate** in a one-pot synthesis.

Peptide Sequence	Starting Material	Product	Reaction Time (Amidophosphorylation)	Reaction Time (Hydrolysis)	Conversion (%)
Ac-Ala-Ser(p)-Gly-NH ₂	Peptide 15	Pyrophosphopeptide 47	72 h	20 h	79
H-Ala-Ser(p)-Gly-NH ₂	Peptide 16	Pyrophosphopeptide 48	72 h	20 h	60
Ac-Ala-Thr(p)-Gly-NH ₂	Peptide 17	Pyrophosphopeptide 49	48 h	20 h	86
H-Ala-Tyr(p)-Gly-NH ₂	Peptide 18	Pyrophosphopeptide 50	72 h	20 h	68

Data extracted from Lin, H., Leman, L. J., & Krishnamurthy, R. (2022). One-pot chemical pyro- and tri-phosphorylation of peptides by using **diamidophosphate** in water. Chemical Science, 13(43), 13741–13747.[4]

Experimental Protocols

Materials and Reagents:

- Monophosphorylated peptide
- **Diamidophosphate** (DAP)
- Magnesium chloride (MgCl₂)

- Imidazole
- Sodium nitrite (NaNO_2)
- Deionized water
- Hydrochloric acid (HCl) for pH adjustment

Protocol for One-Pot Pyrophosphorylation of Peptides:

- Reaction Setup:
 - In a microcentrifuge tube, dissolve the monophosphorylated peptide (1.0 equiv.) in deionized water to a final concentration of 1 mM.
 - Add MgCl_2 (2.0 equiv.) and imidazole (2.0 equiv.) to the solution.
 - Adjust the pH of the solution to 5.5 using dilute HCl.
 - Cool the reaction mixture to $-20\text{ }^\circ\text{C}$ in a suitable cooling bath.
- Amidophosphorylation:
 - Add **diamidophosphate** (DAP, 5.0 equiv.) to the cooled reaction mixture.
 - Incubate the reaction at $-20\text{ }^\circ\text{C}$ for 48-72 hours. The progress of the reaction can be monitored by LC-MS.
- Hydrolysis:
 - After the amidophosphorylation is complete, add an aqueous solution of NaNO_2 (5.0 equiv.) to the reaction mixture.
 - Adjust the pH of the solution to 3.0 with dilute HCl.
 - Continue the incubation at $-20\text{ }^\circ\text{C}$ for 20 hours.
- Work-up and Purification:

- Upon completion of the hydrolysis, the reaction mixture can be purified by reversed-phase HPLC to isolate the desired pyrophosphopeptide.

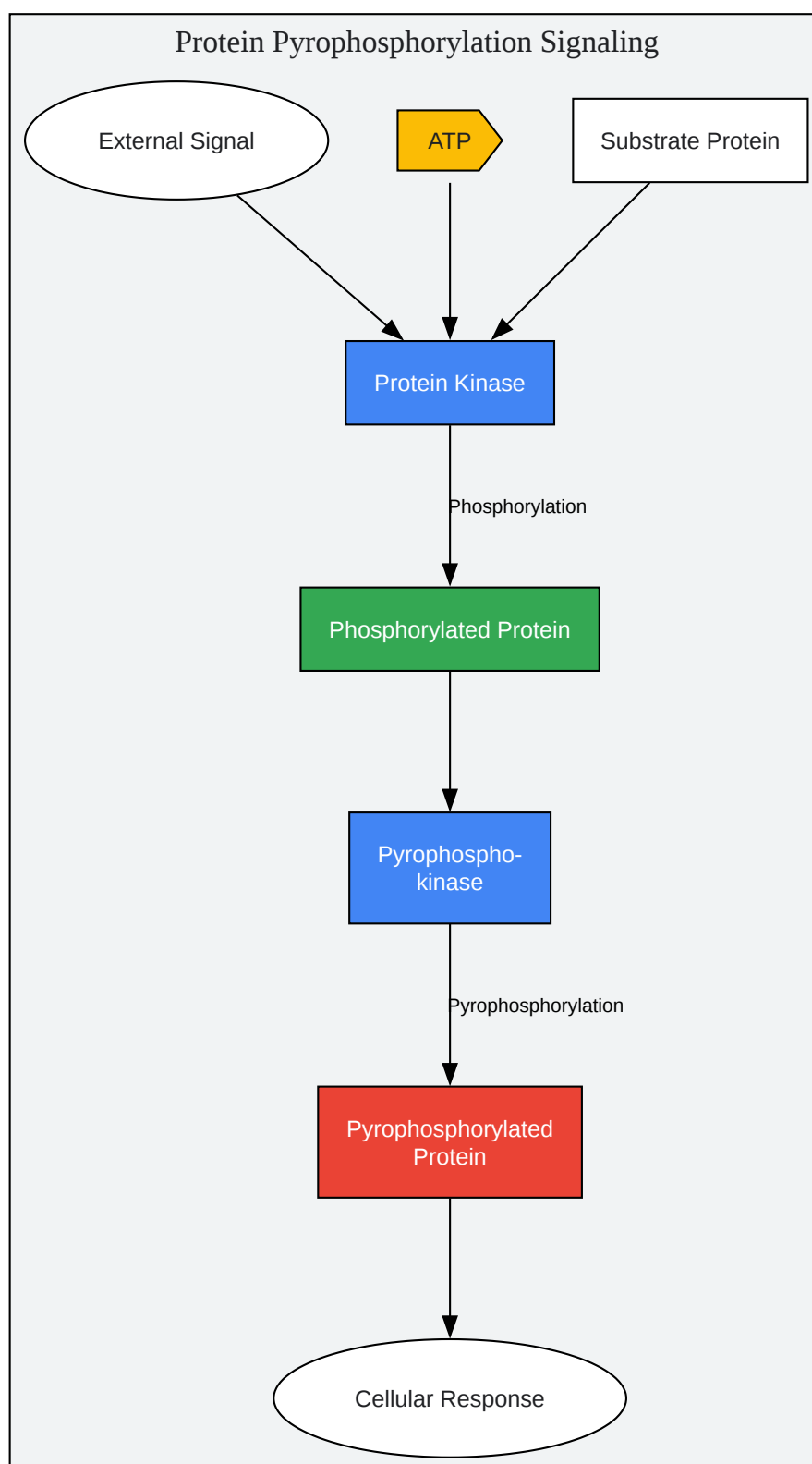
Protocol for the Synthesis of **Diamidophosphate** (DAP):

DAP can be synthesized from phenyl phosphorodiamidate.[8]

- Dissolve phenyl phosphorodiamidate in a suitable solvent.
- Perform a base hydrolysis to yield the sodium salt of **diamidophosphate**.
- The resulting sodium **diamidophosphate** can be crystallized as a hexahydrate.[8]

Signaling Pathway Context

Protein pyrophosphorylation is a post-translational modification (PTM) that plays a role in various cellular signaling pathways. The ability to synthesize pyrophosphopeptides using DAP provides valuable tools to study these processes.



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Caption: Protein pyrophosphorylation pathway.

Conclusion

The use of **diamidophosphate** in one-pot synthesis reactions represents a significant advancement in the chemical synthesis of phosphorylated biomolecules.^{[4][6]} This methodology provides a straightforward, efficient, and chemoselective route to pyrophospho- and triphosphopeptides, which are essential for research in cell biology and drug development.^{[4][5]} The protocols and data presented herein offer a comprehensive guide for researchers looking to employ this powerful synthetic strategy.

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